REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10])=[N+:2]=[N-:3].[OH-].[Na+].S(OC)(O[CH3:17])(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:10][CH3:17])=[N+:2]=[N-:3] |f:1.2,4.5|
|
Name
|
|
Quantity
|
171.8 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(CCCC1)O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
129 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is vigorously stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 20 hours
|
Duration
|
20 h
|
Type
|
WAIT
|
Details
|
to proceed for an additional 12 hours at 50° C
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched by addition of concentrated ammonium hydroxide solution (100 ml)
|
Type
|
STIRRING
|
Details
|
to stir for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The mixture is poured into water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×500 ml)
|
Type
|
WASH
|
Details
|
The organic extracts are washed with water (3×500 ml) until the washings
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C(CCCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |